

In-depth Technical Guide: VS38 (VSIG3) Expression in Hematopoietic Cell Lineages

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

V-Set and Immunoglobulin Domain Containing 3 (VSIG3), also known as VS38 or Immunoglobulin Superfamily Member 11 (IGSF11), is a type I transmembrane protein belonging to the immunoglobulin superfamily.[1][2][3] Initially characterized as a cell adhesion molecule, recent studies have illuminated its role as a crucial regulator in the immune system. [2][3] This guide provides a comprehensive overview of VS38 expression across various hematopoietic cell lineages, details relevant experimental methodologies, and explores its signaling pathways.

VS38 Expression in Hematopoietic Cell Lineages

Current research indicates that VSIG3 expression is generally low in normal tissues. However, within the hematopoietic system, specific cell lineages show discernible levels of VS38 expression. While comprehensive quantitative data across all hematopoietic cell types remains an area of active investigation, existing studies provide valuable insights into its expression pattern.

Quantitative Expression Data

A summary of currently available data on VS38 expression in hematopoietic cells is presented below. It is important to note that expression levels can vary based on the activation state of



the cells and the detection method used.

Hematopoietic Cell Lineage	Sub- population(s)	VS38 (VSIG3) Expression Level	Method of Detection	Reference
Myeloid Lineage	Monocytes	Positive	Flow Cytometry	
Myeloid Cells	Positive	Flow Cytometry		_
Macrophages (CD68+)	Not specified	Immunohistoche mistry	_	
Dendritic Cells	Not specified	-	-	
Lymphoid Lineage	B-Cells	Subpopulation Positive	Flow Cytometry	_
Plasma Cells	Brightly Positive	Flow Cytometry		_
T-Cells (CD3+)	Generally Low/Negative	-		
Natural Killer (NK) Cells	Not specified	-	-	
Hematopoietic Stem and Progenitor Cells (HSPCs)	CD34+ Lin-	Not specified	-	-

Note: This table is compiled from available research and will be updated as more quantitative data becomes available.

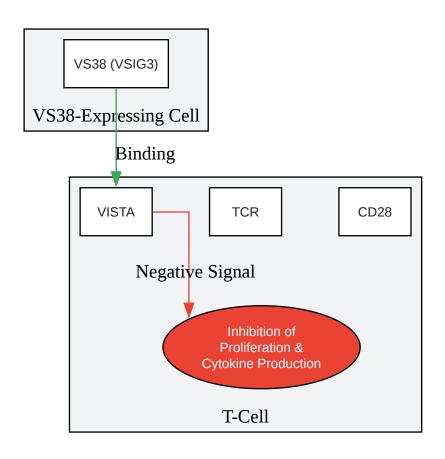
Signaling Pathways and Molecular Interactions

The most well-characterized function of VS38 in the immune system is its role as a ligand for the V-domain Ig Suppressor of T cell Activation (VISTA), an immune checkpoint molecule. The interaction between VS38 and VISTA on T-cells leads to the inhibition of T-cell proliferation and cytokine production, positioning the VS38/VISTA axis as a novel co-inhibitory pathway.



VS38/VISTA Signaling Pathway

The engagement of VS38 on an antigen-presenting cell (or tumor cell) with VISTA on a T-cell initiates a signaling cascade within the T-cell that culminates in the suppression of its effector functions.



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VS38-VISTA inhibitory signaling pathway.

Intracellular Signaling of VS38

The intracellular signaling pathway of VS38 itself is not yet fully elucidated. The cytoplasmic domain of VSIG3 contains a C-terminal PDZ-binding motif, suggesting that it may interact with scaffold proteins containing PDZ domains to mediate intracellular signaling or cellular organization. Further research is required to identify the specific intracellular binding partners of VS38 and delineate its downstream signaling cascade.

Experimental Protocols



Flow Cytometry for VS38 Detection in Human Hematopoietic Cells

This protocol provides a general framework for the detection of VS38 on the surface of human hematopoietic cells. Optimization of antibody concentrations and incubation times may be necessary.

Materials:

- Whole blood or bone marrow aspirate collected in EDTA or heparin.
- · Phosphate-Buffered Saline (PBS).
- Ficoll-Paque™ PLUS for isolation of peripheral blood mononuclear cells (PBMCs).
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
- Fluorochrome-conjugated anti-human VSIG3 (VS38) antibody (e.g., from R&D Systems, MAB9229).
- Fluorochrome-conjugated antibodies for lineage markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes, CD45 for pan-leukocyte).
- Isotype control antibody corresponding to the VS38 antibody.
- Viability dye (e.g., 7-AAD or propidium iodide).

Procedure:

- Cell Preparation:
 - For whole blood, perform red blood cell lysis or isolate PBMCs using Ficoll-Paque™ density gradient centrifugation.
 - For bone marrow, a red blood cell lysis step is typically required.
 - Wash cells with PBS and resuspend in Flow Cytometry Staining Buffer.



Staining:

- Aliquot approximately 1x10^6 cells per tube.
- Add the primary antibody cocktail, including the anti-VS38 antibody and lineage markers, at pre-titrated concentrations.
- In a separate tube, add the isotype control antibody at the same concentration as the anti-VS38 antibody.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with Flow Cytometry Staining Buffer.

Data Acquisition:

- Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.
- Add a viability dye just before analysis.
- Acquire the samples on a flow cytometer.
- Gate on viable, single cells and then identify hematopoietic populations based on lineage markers to assess VS38 expression.



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General workflow for flow cytometric analysis of VS38.

Immunohistochemistry for VS38 in Bone Marrow Biopsies



This protocol outlines the general steps for immunohistochemical staining of VS38 in formalin-fixed, paraffin-embedded (FFPE) bone marrow sections.

Materials:

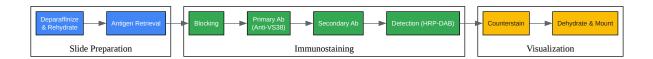
- FFPE bone marrow biopsy sections on charged slides.
- Xylene and graded ethanol series for deparaffinization and rehydration.
- Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).
- Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity.
- Blocking buffer (e.g., 10% normal serum in PBS).
- Primary antibody against human VSIG3 (VS38).
- · Biotinylated secondary antibody.
- Streptavidin-HRP conjugate.
- DAB substrate-chromogen solution.
- · Hematoxylin for counterstaining.
- Mounting medium.

Procedure:

- Deparaffinization and Rehydration:
 - Incubate slides in xylene to remove paraffin.
 - Rehydrate through a series of graded ethanol solutions and finally in distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by incubating the slides in pre-heated antigen retrieval solution.



- Staining:
 - Block endogenous peroxidase activity with hydrogen peroxide.
 - Block non-specific binding sites with blocking buffer.
 - Incubate with the primary anti-VS38 antibody.
 - Wash and incubate with the biotinylated secondary antibody.
 - Wash and incubate with streptavidin-HRP.
- · Visualization and Counterstaining:
 - Develop the color with DAB substrate.
 - Counterstain with hematoxylin.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol and xylene.
 - Mount with a permanent mounting medium.



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General workflow for immunohistochemistry of VS38.

Conclusion and Future Directions

VS38 (VSIG3) is an emerging player in the regulation of immune responses within the hematopoietic system. Its expression on specific myeloid and lymphoid lineages, particularly



plasma cells, and its function as a ligand for the inhibitory receptor VISTA, highlight its potential as a therapeutic target in oncology and autoimmune diseases. Further research is needed to establish a more detailed and quantitative expression map of VS38 across all hematopoietic cell types, to elucidate its intracellular signaling pathways, and to fully understand its physiological and pathological roles. The development and standardization of robust experimental protocols will be critical to advancing our knowledge of this important immunoregulatory molecule.

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- To cite this document: BenchChem. [In-depth Technical Guide: VS38 (VSIG3) Expression in Hematopoietic Cell Lineages]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560057#vs38-expression-in-different-hematopoietic-cell-lineages]

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